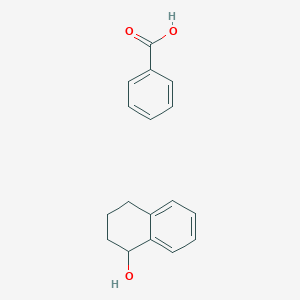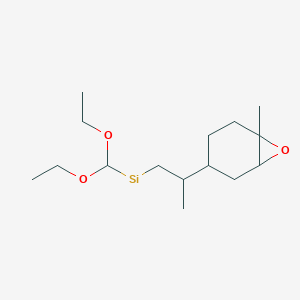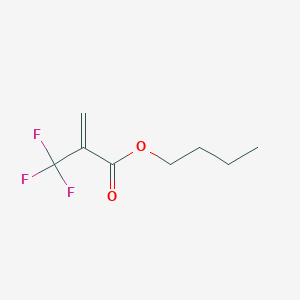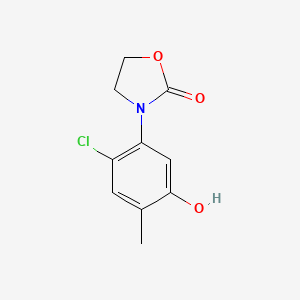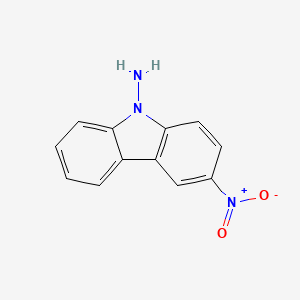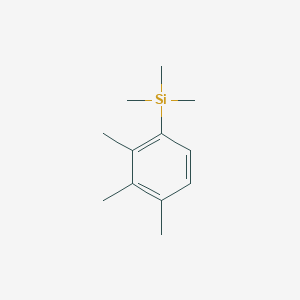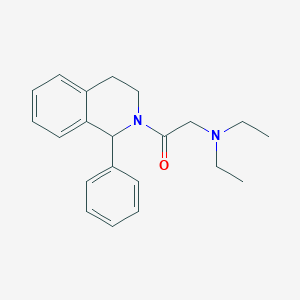
2-(Diethylamino)-1-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-1-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group such as a halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-(Diethylamino)-1-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-(Diethylamino)-1-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Diethylamino)-1-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The isoquinoline core can also interact with various enzymes, influencing their catalytic activity.
類似化合物との比較
Similar Compounds
1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one: Lacks the diethylamino group, which may result in different pharmacological properties.
2-(Dimethylamino)-1-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one: Contains a dimethylamino group instead of a diethylamino group, which may affect its reactivity and biological activity.
Uniqueness
2-(Diethylamino)-1-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is unique due to the presence of the diethylamino group, which can enhance its interaction with biological targets and improve its solubility in organic solvents. This makes it a valuable compound for various applications in medicinal chemistry and material science.
特性
CAS番号 |
112890-64-9 |
|---|---|
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC名 |
2-(diethylamino)-1-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C21H26N2O/c1-3-22(4-2)16-20(24)23-15-14-17-10-8-9-13-19(17)21(23)18-11-6-5-7-12-18/h5-13,21H,3-4,14-16H2,1-2H3 |
InChIキー |
SDHZMYKDJYGMEV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


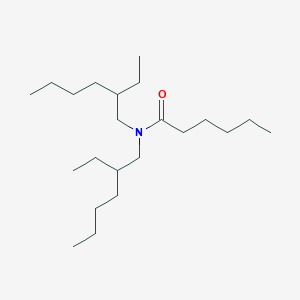
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
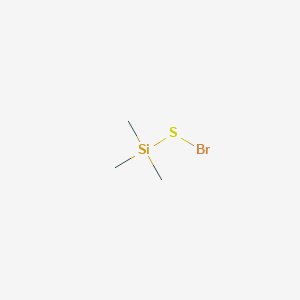
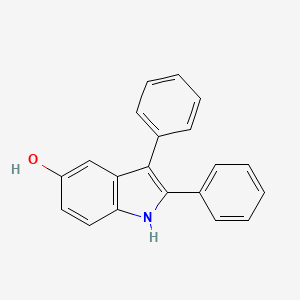
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
